4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester
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Overview
Description
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is a selenazole derivative known for its unique chemical structure and potential applications in various fields. Selenazoles are heterocyclic compounds containing selenium, which imparts distinct properties compared to their sulfur analogs, thiazoles. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester typically involves the following steps:
Formation of the Selenazole Ring: The selenazole ring can be synthesized by reacting a β-keto ester with selenourea.
Introduction of Substituents: The butylthio and methyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the selenazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazole derivatives.
Scientific Research Applications
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial activities.
Biological Studies: The compound’s interaction with DNA and proteins is of interest for understanding its mechanism of action and potential therapeutic applications.
Industrial Applications: Selenazole derivatives are explored for their use in materials science, including the development of novel catalysts and electronic materials.
Mechanism of Action
The mechanism of action of 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester involves its interaction with biological molecules:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-selenazole carboxylic acid: Known for its anticancer and antimicrobial activities.
Methyl 2-amino-1,3-selenazole-5-carboxylate: Used as a scaffold for the synthesis of functionalized selenazole derivatives.
Uniqueness
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is unique due to its specific substituents, which may impart distinct biological activities and chemical reactivity compared to other selenazole derivatives. The presence of the butylthio group can enhance its lipophilicity, potentially improving its cellular uptake and bioavailability .
Properties
CAS No. |
647032-83-5 |
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Molecular Formula |
C11H17NO2SSe |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C11H17NO2SSe/c1-4-6-7-15-11-12-9(8(3)16-11)10(13)14-5-2/h4-7H2,1-3H3 |
InChI Key |
XBSMYJHDKWVMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=C([Se]1)C)C(=O)OCC |
Origin of Product |
United States |
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